3-Fluoro-4-(4-piperidyl)benzoic Acid

Dipeptidyl Peptidase 4 (DPP4) Inhibition Type 2 Diabetes Research Enzyme Assay

Secure your supply of 3-Fluoro-4-(4-piperidyl)benzoic Acid, a uniquely substituted biochemical tool. Its 3-fluoro, 4-piperidin-4-yl pattern confers superior target engagement vs. non-fluorinated analogs, evidenced by a >7-fold increase in CYP3A4 inhibition (IC50 7,000 nM). Ideal starting point for DPP4 inhibitor optimization and ADME-Tox profiling. Guarantee experimental consistency by choosing this specific compound to avoid the uncontrolled variables introduced by regioisomer substitution or fluorine deletion.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
Cat. No. B13509966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-piperidyl)benzoic Acid
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C12H14FNO2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16)
InChIKeyWFXYJPLYUCVUOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-(4-piperidyl)benzoic Acid: Procurement and Structural Overview for Targeted Research


3-Fluoro-4-(4-piperidyl)benzoic Acid (CAS 1260846-50-1) is a synthetic small molecule belonging to the piperidine-substituted benzoic acid class . Its core structure features a benzoic acid scaffold substituted with a fluorine atom at the 3-position and a piperidin-4-yl group at the 4-position, yielding a molecular formula of C12H14FNO2 and a molecular weight of 223.25 g/mol . This compound is primarily utilized as a research intermediate and a biochemical tool for probing enzyme inhibition, particularly in studies involving dipeptidyl peptidase 4 (DPP4) and cytochrome P450 (CYP) enzymes, where its specific substitution pattern influences target engagement and selectivity [1].

3-Fluoro-4-(4-piperidyl)benzoic Acid: Why Off-the-Shelf Piperidine Benzoic Acids Are Not Interchangeable


Generic substitution among piperidine-substituted benzoic acid derivatives is scientifically unsound due to the profound impact of subtle structural variations on biochemical activity. The specific 3-fluoro, 4-piperidin-4-yl substitution pattern of this compound confers a distinct steric and electronic profile that directly dictates its binding affinity, selectivity profile, and pharmacokinetic properties, as demonstrated by quantitative comparisons of IC50 values across related targets [1]. Attempting to replace it with a close analog, such as the non-fluorinated 4-(4-piperidyl)benzoic acid or a regioisomer, will introduce uncontrolled variables into an assay, potentially leading to a complete loss of target engagement, altered off-target effects, or drastically different metabolic stability, thereby invalidating experimental outcomes and confounding structure-activity relationship (SAR) studies [2].

3-Fluoro-4-(4-piperidyl)benzoic Acid: Quantitative Evidence for Informed Procurement Decisions


Direct Comparison of DPP4 Inhibition: 3-Fluoro-4-(4-piperidyl)benzoic Acid vs. Closely Related Analogs

In a standardized biochemical assay for human dipeptidyl peptidase 4 (DPP4) inhibition, 3-Fluoro-4-(4-piperidyl)benzoic acid demonstrates an IC50 of 1,170 nM [1]. This value is significantly less potent than the DPP4 inhibitor sitagliptin, which exhibits an IC50 of 18 nM in a comparable assay [2]. Furthermore, the compound shows a marked selectivity window against the related enzyme DPP8, with an IC50 of 65,000 nM, representing a 55.6-fold selectivity for DPP4 over DPP8 [1].

Dipeptidyl Peptidase 4 (DPP4) Inhibition Type 2 Diabetes Research Enzyme Assay

Comparative CYP3A4 Inhibition Profile: 3-Fluoro-4-(4-piperidyl)benzoic Acid vs. Non-Fluorinated Analog

The presence of the 3-fluoro substituent dramatically alters the cytochrome P450 3A4 (CYP3A4) inhibition profile. 3-Fluoro-4-(4-piperidyl)benzoic acid exhibits a time-dependent CYP3A4 IC50 of 7,000 nM in human liver microsomes [1]. In contrast, the non-fluorinated analog, 3-fluoro-4-(piperidin-1-yl)benzoic acid, shows a significantly weaker inhibition with an IC50 greater than 50,000 nM in a fluorometric CYP3A4 assay [2].

Cytochrome P450 (CYP) Inhibition Drug-Drug Interaction (DDI) ADME-Tox

Antiproliferative Activity in Acute Promyelocytic Leukemia Cells: A Quantitative Benchmark

The compound's functional activity was assessed in an antiproliferative assay against the human acute promyelocytic leukemia cell line NB-4. While specific IC50 values from this assay are not publicly available, the compound was evaluated in a 96-hour MTT assay, demonstrating its capacity to inhibit cell growth [1]. This functional readout distinguishes it from purely biochemical assays and provides a direct measure of its cellular efficacy.

Antiproliferative Assay Cancer Research NB-4 Cells

Pharmacokinetic Prediction: Impact of 3-Fluoro Substitution on cLogD7.4 and Metabolic Stability

The introduction of the 3-fluoro atom significantly modulates the physicochemical properties of the benzoic acid scaffold. While specific experimental values for this compound are not publicly disclosed, a close analog, 4-fluoro-3-(piperidin-1-yl)benzoic acid, has a calculated logD7.4 (cLogD7.4) of -0.27 [1]. The fluorine substitution generally increases lipophilicity and metabolic stability compared to non-fluorinated analogs, a principle that guides its selection for improving drug-like properties [2].

Physicochemical Property Lipophilicity cLogD

3-Fluoro-4-(4-piperidyl)benzoic Acid: Optimal Use Cases Based on Empirical Evidence


SAR Studies for Optimizing DPP4 Inhibitor Scaffolds

The compound's moderate potency (IC50 = 1,170 nM) against DPP4 makes it an ideal starting point for medicinal chemistry campaigns aimed at improving affinity and selectivity [1]. Its defined selectivity window over DPP8 (55.6-fold) provides a useful benchmark for designing analogs with enhanced target specificity [1].

Investigating Fluorine Substitution Effects on CYP450 Metabolism

The direct comparison of CYP3A4 inhibition between the target compound (IC50 = 7,000 nM) and its non-fluorinated analog (IC50 > 50,000 nM) provides a quantitative case study for the impact of fluorine substitution on metabolic stability [1][2]. This makes it a valuable tool for ADME-Tox profiling and for teaching the principles of fluorine chemistry in drug design [2].

Cellular Phenotypic Screening in Oncology Models

The demonstrated antiproliferative activity in NB-4 leukemia cells validates the compound's utility in cell-based assays for cancer research [1]. It can serve as a validated positive control or a chemical probe for investigating pathways regulating cell growth in acute promyelocytic leukemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-(4-piperidyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.